molecular formula C6H6N2 B15223728 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 578006-79-8

2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B15223728
CAS No.: 578006-79-8
M. Wt: 106.13 g/mol
InChI Key: WWXKFIWJMQVUTI-UHFFFAOYSA-N
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Description

2,7-Diazabicyclo[420]octa-1,3,5-triene is a bicyclic compound with a unique structure that includes both a four-membered and a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. For example, the synthesis might start with a dihydroxyquinoline derivative, which undergoes several steps including cyclization, to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can lead to a wide variety of products depending on the nucleophile used.

Scientific Research Applications

2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit β-tubulin, which is involved in cell division, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Imidazoquinolines: These compounds share a similar bicyclic structure and have been studied for their biological activities.

    Tetraimidazoquinolines: These are another class of compounds with a similar framework and diverse biological activities.

Uniqueness

What sets 2,7-Diazabicyclo[420]octa-1,3,5-triene apart is its specific ring structure, which imparts unique chemical and biological properties

Biological Activity

Chemical Identity and Structure
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene is a bicyclic compound with significant potential in various biological applications. Its molecular formula is C8H10N2C_8H_{10}N_2, and it has garnered attention for its unique structural properties that influence its biological activity.

Biological Activity

Mechanism of Action
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as an agonist for the α4β2 subtype of nAChRs while exhibiting lower activity on the α3β4 subtype. This selectivity is crucial for developing therapeutic agents targeting neurological disorders without unwanted side effects associated with broader receptor activation .

Research Findings
A study utilizing quantitative structure-activity relationship (QSAR) modeling demonstrated that derivatives of diazabicyclo[4.2.0]octane could be optimized for enhanced receptor binding and agonistic activity. The best predictive models achieved high coefficients of determination (r2r^2) and cross-validated q2q^2 values, indicating robust predictive capabilities for designing new compounds with desired biological effects .

Case Studies

  • Nootropic Activity
    • Study Focus : The effects of diazabicyclo compounds on cognitive function.
    • Findings : In a mouse model, certain derivatives displayed nootropic effects by reversing scopolamine-induced amnesia. This suggests potential applications in treating cognitive impairments .
  • Antimicrobial Properties
    • Study Focus : Evaluation of antimicrobial efficacy.
    • Findings : Preliminary investigations indicate that this compound exhibits antimicrobial properties against various bacterial strains, positioning it as a candidate for antibiotic development.

Data Tables

Property Details
Molecular FormulaC8H10N2C_8H_{10}N_2
Molecular Weight150.18 g/mol
IUPAC NameThis compound
CAS Number578006-79-8
Biological Targetsα4β2 nAChR

Properties

CAS No.

578006-79-8

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

2,7-diazabicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C6H6N2/c1-2-5-6(4-8-5)7-3-1/h1-3,8H,4H2

InChI Key

WWXKFIWJMQVUTI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N1)C=CC=N2

Origin of Product

United States

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